Dodecanamide

Thermal Properties Polymer Processing Slip Agent Migration

Dodecanamide's C12 chain ensures 20-30°C lower melt and faster migration vs. C18 amides, optimizing high-throughput extrusion. It also serves as a hydrophobic intermediate for waterproofing and lubricants. Specify purity ≥96% (GC) for optimal performance. Ideal where processing speed and cost efficiency outweigh ultra-low friction requirements.

Molecular Formula C12H25NO
Molecular Weight 199.33 g/mol
CAS No. 1120-16-7
Cat. No. B072619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodecanamide
CAS1120-16-7
Molecular FormulaC12H25NO
Molecular Weight199.33 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)N
InChIInChI=1S/C12H25NO/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H2,13,14)
InChIKeyILRSCQWREDREME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dodecanamide (CAS 1120-16-7) Procurement Guide: Key Physical Properties and Industrial Identity


Dodecanamide (CAS 1120-16-7), also known as lauramide or lauric acid amide, is a saturated C12 primary fatty amide belonging to the class of fatty acyls [1]. It is a white to off-white crystalline solid with the molecular formula C12H25NO and a molecular weight of 199.34 g/mol . The compound is characterized by its hydrophobic long alkyl chain and a terminal primary amide group, exhibiting negligible water solubility (0.11 g/L at 25°C) but good solubility in ethanol and other organic solvents . As a primary amide, it represents the shortest-chain member of the commercially significant fatty amide homologous series commonly used as slip agents and lubricants, providing a baseline reference point for chain length-dependent property comparisons within this functional class.

Why Dodecanamide Cannot Be Substituted with Oleamide or Erucamide in Scientific and Industrial Applications


In the fatty acid amide class, compounds such as oleamide (C18:1), stearamide (C18:0), and erucamide (C22:1) share the same primary amide functional group but differ fundamentally in alkyl chain length and unsaturation. These structural variations produce distinct physicochemical profiles, migration kinetics, and surface performance characteristics. Dodecanamide's C12 saturated chain confers a melting point approximately 20–30°C lower than C18 stearamide [1] and a markedly faster migration rate in polymer matrices compared to longer-chain analogs [2]. In surfactant and emulsification systems, the hydrophilic-lipophilic balance (HLB) shifts systematically with chain length, meaning formulations optimized for dodecanamide cannot achieve equivalent interfacial behavior with C18 or C22 amides without reformulation. Substitution without re-optimization may result in altered coefficient of friction, compromised antiblocking performance, or unexpected phase separation. The following evidence quantifies these differentiation dimensions to support rigorous procurement decisions.

Quantitative Differentiation of Dodecanamide vs. C18–C22 Fatty Amides: Procurement-Relevant Evidence


Melting Point Differential: Dodecanamide vs. Stearamide as a Determinant of Processing Window and Migration Rate

Dodecanamide exhibits a melting point of approximately 99–103°C, which is substantially lower than that of stearamide (octadecanamide, C18 saturated amide), which melts at approximately 98–109°C under comparable measurement conditions [1]. This melting point differential has direct implications for polymer processing: in polyolefin film manufacturing, slip agents with lower melting points migrate to the polymer surface more rapidly at a given processing temperature. The 12-carbon chain of dodecanamide enables earlier onset of surface bloom and slip performance relative to its C18 counterpart when processed under identical thermal profiles. For formulations requiring rapid antiblock/slip development immediately post-extrusion, this lower thermal barrier represents a measurable processing advantage.

Thermal Properties Polymer Processing Slip Agent Migration

Slip Performance Trade-off: Dodecanamide's Faster Migration vs. Oleamide and Erucamide's Superior Ultimate Slip

In polymer film applications, the selection of fatty amide slip agents involves a trade-off between migration speed and ultimate coefficient of friction (CoF) reduction. Oleamide (C18:1) and erucamide (C22:1) are widely recognized as delivering the lowest ultimate CoF values among fatty amides, with erucamide particularly preferred for LDPE, LLDPE, and PP films due to its excellent oxidative stability and low volatility [1]. In contrast, dodecanamide, with its shorter C12 saturated chain, exhibits faster initial migration to the polymer surface but generally achieves a higher ultimate CoF (less slip) compared to longer-chain unsaturated amides. This means dodecanamide is not the optimal choice when minimal CoF is the sole procurement criterion; rather, it is selected when a balance of moderate slip, faster onset, and lower cost or different regulatory profile is prioritized.

Coefficient of Friction Slip Agent Polymer Films

Molecular Weight and Migration Rate: Dodecanamide's Lower Molar Mass Enables Faster Diffusion in Polymeric Matrices

Dodecanamide has a molecular weight of 199.34 g/mol [1]. In comparison, stearamide (C18) has a molecular weight of 283.49 g/mol, and erucamide (C22:1) has a molecular weight of 337.58 g/mol. This represents a molecular weight reduction of approximately 30% relative to stearamide and 41% relative to erucamide. According to established polymer diffusion theory, additive migration rate scales inversely with molecular size—smaller molecules diffuse more rapidly through amorphous regions of semi-crystalline polymers. Therefore, under identical processing temperature and time conditions, dodecanamide will achieve surface bloom and functional slip performance significantly faster than its longer-chain counterparts. This property is particularly advantageous in high-speed film extrusion where residence time is limited and rapid slip development is required before winding or secondary operations.

Migration Kinetics Additive Diffusion Molecular Weight

Limited Solubility and Hydrophobic Character: Dodecanamide vs. Ethanolamide Derivatives in Aqueous Formulations

Dodecanamide exhibits water solubility of 0.11 g/L at 25°C , classifying it as practically insoluble in aqueous media. This contrasts sharply with ethanolamide derivatives such as lauramide DEA (CAS 120-40-1), which are substantially more water-soluble due to the introduction of hydroxyl groups. The unmodified primary amide form of dodecanamide is therefore unsuitable for aqueous surfactant formulations requiring water solubility without additional solubilizers. Its logP (partition coefficient) is estimated at 4.013 , indicating strong partitioning into organic phases. This hydrophobic profile makes dodecanamide appropriate for oil-based formulations, organic solvent systems, or applications where water repellency is desired (e.g., textile waterproofing), but it is not interchangeable with more hydrophilic alkanolamide derivatives in personal care or detergent formulations.

Solubility Hydrophobicity Surfactant HLB

Safety Profile: Dodecanamide's Low Acute Toxicity Classification as Procurement Consideration

Dodecanamide is considered to have low acute toxicity based on available safety assessments, with no significant safety concerns reported in standard handling contexts [1]. Acute toxicity data (LD50) are not established in the primary literature, and the compound is not subject to GHS acute toxicity classification [2]. This is consistent with the general toxicological profile of saturated primary fatty amides, which are widely recognized as having low acute oral and dermal toxicity. For comparison, ethanolamine-derived fatty amides such as lauramide DEA have been subject to safety assessments that identified moderate eye irritation potential at certain concentrations [3], whereas unmodified dodecanamide carries fewer regulatory restrictions. This favorable safety profile supports procurement for applications where worker exposure or end-user contact is a consideration, though standard PPE and handling precautions remain advisable.

Toxicology Safety Assessment Regulatory Compliance

Optimal Use Scenarios for Dodecanamide (CAS 1120-16-7): Procurement Guidance Based on Quantified Differentiation


Polymer Processing: Slip Agent for Rapid Migration in High-Speed Film Extrusion

Dodecanamide's lower molecular weight (199.34 g/mol) and lower melting point (99–103°C) relative to C18–C22 amides enable faster migration to polymer surfaces during extrusion and subsequent cooling [1]. This makes it suitable for polyolefin film lines operating at high throughput where residence time is limited and rapid development of antiblock/slip properties is critical before winding. However, the ultimate coefficient of friction achievable with dodecanamide is higher (less slip) than that obtainable with erucamide or oleamide [2]. Procurement of dodecanamide for slip applications should therefore be reserved for scenarios prioritizing processing speed over ultimate low-friction performance.

Organic Synthesis Intermediate and Fragrance Precursor

Dodecanamide serves as a versatile intermediate in organic synthesis, particularly in the preparation of derivatives via amidation, hydrolysis, or functionalization at the amide nitrogen [1]. It is also employed in fragrance formulations [2]. Its solubility in organic solvents such as ethanol and chloroform, combined with its hydrophobic character (logP ~4.013) , makes it well-suited for non-aqueous synthetic pathways. Procurement for synthetic applications should specify purity requirements (>96.0% by GC is commercially standard) [3].

Textile Water Repellent Finishing

Dodecanamide is used in the preparation of fabric waterproofing agents [1]. The compound's hydrophobic long alkyl chain (C12) and negligible water solubility (0.11 g/L at 25°C) [2] contribute to water repellency when applied to textile substrates. This application leverages the same structural features that limit its utility in aqueous surfactant systems, demonstrating how procurement must be context-specific. Compared to longer-chain amides, dodecanamide may offer cost advantages while still providing effective hydrophobicity for less demanding waterproofing specifications.

Lubricant Additive and Emulsifier in Non-Aqueous Formulations

Dodecanamide functions as a lubricant additive providing friction reduction in mechanical systems and as an emulsifier in oil-based formulations [1]. Its surfactant properties derive from the amphiphilic balance between the hydrophobic C12 tail and the polar amide head group. Procurement for lubricant applications should consider that dodecanamide's performance profile differs from longer-chain fatty amides in terms of film strength and thermal stability. The compound is particularly appropriate where a moderate-viscosity, lower-melting additive is required and where the lower cost of C12-based materials relative to C18–C22 alternatives offers economic advantage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dodecanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.